molecular formula C25H26ClN3O2S B11600203 3-({4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}methyl)-9-ethyl-9H-carbazole

3-({4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}methyl)-9-ethyl-9H-carbazole

Cat. No.: B11600203
M. Wt: 468.0 g/mol
InChI Key: RZFWPIITEAXLDB-UHFFFAOYSA-N
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Description

The compound 3-({4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}methyl)-9-ethyl-9H-carbazole features a carbazole core substituted with an ethyl group at the 9-position and a piperazine ring at the 3-position.

Properties

Molecular Formula

C25H26ClN3O2S

Molecular Weight

468.0 g/mol

IUPAC Name

3-[[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]methyl]-9-ethylcarbazole

InChI

InChI=1S/C25H26ClN3O2S/c1-2-29-24-6-4-3-5-22(24)23-17-19(7-12-25(23)29)18-27-13-15-28(16-14-27)32(30,31)21-10-8-20(26)9-11-21/h3-12,17H,2,13-16,18H2,1H3

InChI Key

RZFWPIITEAXLDB-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)CN3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl)C5=CC=CC=C51

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]METHYL}-9-ETHYL-9H-CARBAZOLE typically involves multiple steps, starting with the preparation of the carbazole core. The carbazole core can be synthesized through various methods, including the Fischer indole synthesis and the Buchwald-Hartwig amination. The piperazine moiety is then introduced through nucleophilic substitution reactions, followed by the attachment of the chlorobenzenesulfonyl group via sulfonylation reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions ensures high yields and purity of the final product. Common reagents used in the industrial synthesis include palladium catalysts for coupling reactions and sulfonyl chlorides for sulfonylation .

Chemical Reactions Analysis

Types of Reactions

3-{[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]METHYL}-9-ETHYL-9H-CARBAZOLE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted piperazine derivatives .

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Recent studies have indicated that derivatives of carbazole compounds exhibit promising anticancer properties. For instance, compounds similar to 3-({4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}methyl)-9-ethyl-9H-carbazole have been shown to induce apoptosis in various cancer cell lines, including breast cancer and leukemia cells. The mechanism often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and subsequent cell death .
  • Antimicrobial Properties
    • The incorporation of sulfonamide groups in piperazine derivatives has been linked to enhanced antimicrobial activity. Compounds containing similar structural motifs have demonstrated efficacy against bacterial strains such as Escherichia coli and Staphylococcus aureus, suggesting potential applications as antibacterial agents .
  • Anti-inflammatory Effects
    • Some studies highlight the anti-inflammatory potential of sulfonamide derivatives. The ability to modulate inflammatory pathways makes these compounds candidates for treating conditions characterized by excessive inflammation .

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its pharmacological properties. Key aspects include:

  • Piperazine Ring : Enhances solubility and bioavailability.
  • Sulfonyl Group : Critical for interaction with biological targets, influencing potency and selectivity.
  • Carbazole Core : Contributes to the overall stability and activity profile.

Case Study 1: Anticancer Activity

A study involving a series of carbazole derivatives demonstrated that modifications at the piperazine position significantly impacted cytotoxicity against cancer cell lines. The compound exhibited an IC50 value comparable to established chemotherapeutics, indicating its potential as a lead compound for further development .

Case Study 2: Antimicrobial Efficacy

Research on sulfonamide-containing piperazine derivatives revealed that specific substitutions on the aromatic rings enhanced antibacterial activity. Testing against various pathogens showed that these compounds could inhibit bacterial growth effectively, supporting their use in developing new antibiotics .

Mechanism of Action

The mechanism of action of 3-{[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]METHYL}-9-ETHYL-9H-CARBAZOLE involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with microbial cell membranes, leading to antimicrobial effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications in Piperazine-Carbazole Derivatives

Piperazine Substituent Variations
  • Target Compound : 4-Chlorophenylsulfonyl group on piperazine.
  • Analogues: 2-(4-Chlorophenoxy)-1-{4-[(9-ethyl-9H-carbazol-3-yl)methyl]piperazin-1-yl}ethanone ethanedioate (): Features a phenoxy ethanone group instead of sulfonyl. This ester group may reduce metabolic stability compared to the sulfonyl group, which is more resistant to hydrolysis. 9-ethyl-3-{[4-(phenylmethanesulfonyl)piperazin-1-yl]methyl}-9H-carbazole (): Substitutes 4-chlorophenyl with benzylsulfonyl. 3-({4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl}methyl)-9-ethyl-9H-carbazole (): Uses a dimethoxybenzyl group, introducing electron-donating methoxy substituents. This may alter π-π stacking interactions in materials applications .
Carbazole Core Modifications
  • 9-Hexyl-3-(4-phenylquinolin-2-yl)-9H-carbazole (): Replaces the ethyl group with a hexyl chain, increasing hydrophobicity. This enhances aggregation in solid-state applications (e.g., OLEDs) but reduces aqueous solubility .
  • 3-(4-Chloro-6-phenyl-1,3,5-triazin-2-yl)-9-phenyl-9H-carbazole (): Incorporates a triazine ring, improving electron-transport properties in optoelectronic devices. The absence of piperazine limits biological activity .

Pharmacological and Receptor Binding Profiles

  • L-745,870 (): A dopamine D4 antagonist with a pyrrolopyridine core and 4-chlorophenylpiperazine. The target compound’s carbazole core may reduce D4 affinity (Ki = 0.43 nM for L-745,870) due to steric bulk but improve selectivity for other targets .
  • 1-(9H-carbazol-9-yl)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol (): Contains a hydroxyl group for hydrogen bonding. This enhances solubility but may increase metabolic clearance compared to the sulfonyl group in the target compound .

Physicochemical Properties

Property Target Compound 9-Hexyl Carbazole () L-745,870 ()
Molecular Weight ~480 g/mol ~450 g/mol ~380 g/mol
LogP (Predicted) 4.2 (moderate lipophilicity) 5.8 (highly lipophilic) 3.1 (moderate)
Solubility Low in water, moderate in DMSO Poor in water Moderate in water
Stability Stable (sulfonyl group resists hydrolysis) Stable under inert conditions Sensitive to oxidation

Biological Activity

The compound 3-({4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}methyl)-9-ethyl-9H-carbazole is a derivative of carbazole, a bicyclic compound known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C21H24ClN3O2SC_{21}H_{24}ClN_{3}O_{2}S, with a molecular weight of approximately 405.95 g/mol. The structure features a piperazine ring linked to a chlorophenylsulfonyl group and an ethyl-substituted carbazole moiety. This unique structure contributes to its biological activities.

Biological Activity Overview

Research on the biological activity of carbazole derivatives, including the target compound, has revealed several key areas of interest:

  • Antitumor Activity : Carbazole derivatives have been shown to exhibit significant antitumor properties. For instance, studies indicate that related compounds can induce apoptosis in cancer cells through the reactivation of tumor suppressor pathways such as p53 .
  • Mechanism of Action : The proposed mechanism involves the modulation of various signaling pathways that lead to increased apoptosis and decreased proliferation in tumor cells. This is often mediated by the upregulation of caspases and other pro-apoptotic factors .
  • Cytotoxicity : The cytotoxic effects of carbazole derivatives have been evaluated against various cancer cell lines, showing promising results with IC50 values indicating potent activity against melanoma and other cancers .

Study 1: Antitumor Effects in Melanoma

A study investigated the effects of a closely related carbazole derivative, 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA), on melanoma cells. ECCA was found to selectively inhibit the growth of both BRAF-mutated and wild-type melanoma cells while sparing normal melanocytes. The mechanism involved increased apoptosis linked to caspase activation .

Study 2: Pharmacological Profiling

In another study, various carbazole derivatives were screened for their biological activities, including antimicrobial and anticancer properties. The results highlighted the importance of substituents on the carbazole ring in enhancing biological activity, with specific modifications leading to improved efficacy against cancer cell lines .

Data Tables

Biological Activity IC50 (µM) Cell Line Mechanism
Antitumor1.61Melanoma (BRAF-mutated)Apoptosis via caspase activation
Antitumor1.98Melanoma (BRAF-wild-type)Apoptosis via caspase activation
Cytotoxicity<10Various cancer cell linesInhibition of cell proliferation

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